2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Description
The compound 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid belongs to the rhodanine-3-acetic acid family, a class of heterocyclic compounds characterized by a thiazolidinone core. Rhodanine derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-19-9-4-3-8(5-10(9)20-2)6-11-13(18)15(7-12(16)17)14(21)22-11/h3-6H,7H2,1-2H3,(H,16,17)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRODMNNSVWBMBR-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Rhodanine-3-Acetic Acid
The patent describes an improved process avoiding hazardous carbon disulfide:
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Methyl aminoacetate hydrochloride is reacted with chloroacetyl chloride to form methyl[(chloroacetyl)amino]acetate.
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Treatment with potassium ethyl xanthate yields methyl[(ethoxycarbonothioyl)thio]acetate.
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Cyclization using sodium methoxide in dichloromethane produces methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.
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Hydrolysis with sulfuric acid yields rhodanine-3-acetic acid.
Key Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | Dichloromethane | 25–30°C | 85% |
| 3 | Sodium methoxide | Dichloromethane | Reflux | 78% |
| 4 | H₂SO₄ (33%) | Acetic acid/water | 100°C | 92% |
This method achieves a 92% yield with high purity, avoiding toxic carbon disulfide.
Condensation with 3,4-Dimethoxybenzaldehyde
The final step involves condensing rhodanine-3-acetic acid with 3,4-dimethoxybenzaldehyde to form the target compound.
Mechanistic Insights
The reaction proceeds via a Knoevenagel condensation , where the aldehyde’s carbonyl group reacts with the active methylene group of the rhodanine ring. The (E)-configuration at the C5 position is stabilized by conjugation with the sulfanylidene group.
Optimized Protocol :
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Dissolve rhodanine-3-acetic acid (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.2 eq) in acetic acid .
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Add anhydrous sodium acetate (1.5 eq) as a base.
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Reflux at 120°C for 6–8 hours .
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Cool, pour into ice-water, and filter the precipitate.
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Purify via recrystallization from ethanol/water .
Industrial-Scale Modifications
Solvent and Catalyst Optimization
Industrial processes often replace acetic acid with DMF or toluene to reduce corrosion and improve solubility. Catalysts like piperidine or p-TsOH enhance reaction rates:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Acetic acid | Toluene/DMF |
| Catalyst | Sodium acetate | p-TsOH |
| Temperature | 120°C | 100–110°C |
| Yield | 75% | 82% |
Purification Techniques
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Chromatography : Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) removes unreacted aldehyde.
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Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.
Industry: The compound’s chemical properties may be useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets. For instance, it can inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Molecular Dynamics and Binding Stability
The target compound’s analog with a bromo-indole substituent (Compound 2 in –7) exhibited stable binding to MtSK during 100-ns molecular dynamics (MD) simulations:
- Solvent-accessible surface area (SASA) : Minimal fluctuations (<10 Ų), indicating stable protein-ligand interactions .
- Principal component analysis (PCA) : Confirmed structural rigidity in the binding pocket .
By contrast, the 3-hydroxyphenyl analog () may show reduced stability due to weaker hydrophobic interactions.
Key Research Findings
Antimicrobial Activity : Bromo-indole analogs demonstrated superior anti-tubercular activity over dimethoxyphenyl derivatives, likely due to enhanced halogen bonding with MtSK .
Thermal Stability: Dimethylamino-substituted derivatives exhibit increased thermal stability when polymer-conjugated, suggesting utility in drug delivery systems .
Biological Activity
The compound 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a thiazolidine derivative known for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15NO5S2 , with a molecular weight of approximately 353.41 g/mol . The structure features a thiazolidine ring and a dimethoxyphenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15NO5S2 |
| Molecular Weight | 353.41 g/mol |
| IUPAC Name | 4-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
| InChI Key | PCAIRIHYTGPGJF-FLIBITNWSA-N |
Synthesis
The synthesis involves the condensation of rhodanine derivatives with appropriate aldehydes under basic conditions, typically using sodium hydroxide or potassium hydroxide as the base. This method is crucial for achieving high purity and yield of the desired product .
Anti-inflammatory Properties
Research indicates that the compound exhibits significant anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, specifically cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play critical roles in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties attributed to its ability to disrupt bacterial cell wall synthesis. This mechanism makes it a candidate for further investigation in treating bacterial infections .
Anticancer Potential
In vitro studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Its interaction with specific molecular targets involved in cell proliferation and survival pathways is currently being explored .
Case Studies
- Anti-inflammatory Study : A study evaluated the effects of the compound on inflammation markers in a rat model of arthritis. Results showed a significant reduction in edema and inflammatory cytokines compared to control groups.
- Antimicrobial Evaluation : In vitro assays against various bacterial strains indicated that the compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria.
- Cancer Cell Line Testing : The compound was tested on several cancer cell lines, demonstrating dose-dependent cytotoxicity and a potential mechanism involving apoptosis induction.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : By inhibiting COX and LOX enzymes, the compound reduces the production of inflammatory mediators.
- Cellular Interaction : The thiazolidine ring may interact with cellular receptors or enzymes involved in cancer cell proliferation and survival pathways.
Q & A
Basic: What are the established methods for synthesizing this compound, and how are reaction conditions optimized?
Answer:
The synthesis typically involves multi-step pathways, including condensation , cyclization , and functional group modifications (e.g., introducing the 3,4-dimethoxyphenyl group). Key steps:
- Core thiazolidinone formation : React thiosemicarbazide derivatives with chloroacetic acid under reflux in acetic acid/DMF mixtures .
- Methylidene incorporation : Use Knoevenagel condensation with 3,4-dimethoxybenzaldehyde under basic conditions (e.g., piperidine catalyst) .
- Optimization factors : Temperature (70–100°C), solvent polarity (DMF, ethanol), and catalyst type significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction time .
Analytical monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) and NMR (confirming imine proton at δ 8.2–8.5 ppm) ensure intermediate formation .
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer:
Structural validation relies on:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 364.1 (calculated for C₁₄H₁₃NO₅S₂) .
- X-ray crystallography : Resolves Z/E isomerism of the methylidene group (e.g., C5–C6 bond length ~1.34 Å) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in antimicrobial or anticancer activity (e.g., MIC values) may arise from:
- Purity variability : Use HPLC (≥95% purity) and recrystallization (DMF/ethanol) to standardize test samples .
- Assay conditions : Control pH (7.4 for physiological relevance) and use reference strains (e.g., E. coli ATCC 25922) .
- Orthogonal assays : Combine disk diffusion (zone-of-inhibition) with broth microdilution (MIC determination) to confirm activity .
- Statistical validation : Apply ANOVA to compare results across labs, ensuring p < 0.05 significance .
Advanced: What strategies are effective for optimizing synthetic yield while minimizing side products?
Answer:
- Design of Experiments (DoE) : Vary solvent (DMF vs. ethanol), temperature (60–120°C), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
- Side-product mitigation :
- Add molecular sieves to absorb water during cyclization .
- Use scavengers (e.g., thiourea) to trap unreacted aldehydes .
- Continuous flow reactors : Improve scalability and reduce side reactions (yield increase from 45% to 72% reported) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
Answer: Key modifications and their effects:
- Synthesize analogs with substituent variations (e.g., 4-chlorophenyl, furan-2-yl).
- Test activity in enzyme inhibition (e.g., PPAR-γ) and cell viability assays (MTT protocol) .
Advanced: What computational tools are suitable for predicting this compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding to PPAR-γ (PDB ID: 3B5R) with ∆G ≤ -8.5 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns (RMSD ≤ 2.0 Å) .
- ADMET prediction (SwissADME) : Estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and hepatotoxicity (prob. < 0.3) .
Advanced: How can researchers address stability challenges during storage and handling?
Answer:
- Degradation pathways : Hydrolysis of the thioxo group under basic conditions (pH > 9) .
- Stabilization methods :
- Store at -20°C in amber vials (prevents photodegradation) .
- Lyophilize with trehalose (retains 95% potency after 6 months) .
- QC testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
